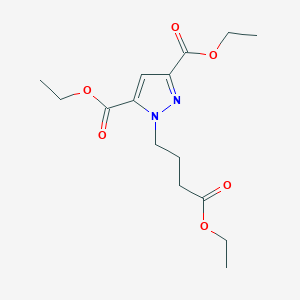![molecular formula C13H15NO2 B1322602 Spiro[isochroman-1,4'-piperidin]-3-one CAS No. 252002-14-5](/img/structure/B1322602.png)
Spiro[isochroman-1,4'-piperidin]-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of spiro compounds, particularly those with a piperidine moiety, has been a subject of interest due to their potential pharmacological activities. For instance, the synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] and its demethyl analogue was achieved through lithiation followed by addition of 1-methyl-4-piperidone and acid-catalyzed cyclization . Similarly, spiro[chroman-2,4'-piperidin]-4-one derivatives were synthesized and evaluated as acetyl-CoA carboxylase inhibitors, with some showing significant activity . Moreover, spiro[isochroman-piperidine] analogs were prepared and tested for their ability to inhibit histamine release from mast cells, with the lipophilicity of the substituents playing a major role in activity .
Molecular Structure Analysis
The molecular structure of spiro compounds is crucial for their biological activity. The spiro[chromane-2,4'-piperidine]-4(3H)-one scaffold has been identified as an important pharmacophore in medicinal chemistry, with recent advances in the synthesis of derivatives demonstrating its versatility and potential utility . The conformational restriction in the linker-to-tail moiety of spiro[chromane-2,4'-piperidine] derivatives was exploited to design potent G-protein-coupled receptor 119 agonists .
Chemical Reactions Analysis
The chemical reactivity of spiro compounds allows for the creation of a variety of analogs with different biological activities. For example, spiro[isocoumarin-piperidines] and related compounds were synthesized and found to have analgesic activity, with the position of the spiro junction (3-spiro vs. 4-spiro) affecting the activity . Additionally, novel N-acyl/aroyl spiro[chromane-2,4'-piperidin]-4(3H)-one analogs were synthesized and exhibited good anti-fungal and anti-microbial activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of spiro compounds are influenced by their structural features. For instance, the analgesic properties of isochroman-4-spiro-4'-piperidines were reported to be weak, suggesting that the introduction of a new ring can affect the potency of the compounds . Furthermore, the affinity and selectivity of spiro[isobenzofuran-1(3H),4'-piperidines] for sigma ligands were found to be highly dependent on the N-substituent size and the presence of substituents in the benzene ring .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Spiro[isochroman-1,4'-piperidin]-3-one derivatives have been explored for their biological activity. 1'-Alkylspiro[isochroman-3,4'-piperidin]-1-ones and 1'-alkylspiro[isochroman-4,4'-piperidines] have shown significant analgesic activity, comparable to aminopyrine. This highlights their potential in pain management applications (Yamato, Hashigaki, Ikeda, Ohtake, & Tasaka, 1981). Furthermore, some compounds within this class have been found to inhibit histamine release from mast cells, suggesting their use in allergic responses (Yamato, Hashigaki, Hiramatsu, & Tasaka, 1981).
Pharmacological Importance in Histone Deacetylase (HDAC) Inhibition
Spiro[isochroman-1,4'-piperidin]-3-one derivatives have shown potential in histone deacetylase (HDAC) inhibition, which is crucial in cancer treatment. For example, spiro[chromane-2,4'-piperidine] hydroxamic acid derivatives have been identified as novel HDAC inhibitors, demonstrating antiproliferative activity against various tumor cell lines and good oral bioavailability (Varasi et al., 2011).
Sigma Receptor Ligands
Studies have synthesized spiro[isobenzofuran-1(3H),4'-piperidines] and related compounds, evaluating them as sigma ligands. These compounds, related to selective sigma 2 ligands, have shown promise in understanding the structural factors governing sigma 1/sigma 2 affinity and selectivity, with implications in neuropsychiatric disorders (Moltzen, Perregaard, & Meier, 1995).
Antimycobacterial Activity
Spiro-piperidin-4-ones have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. One compound in particular demonstrated significant in vitro and in vivo potency, suggesting its potential in tuberculosis treatment (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).
Synthesis and Antihypertensive Activity
Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones have been synthesized and evaluated for their antihypertensive activity. One particular compound showed promise in reducing hypertension in spontaneously hypertensive rats, indicating potential therapeutic applications for hypertension (Clark et al., 1983).
Safety And Hazards
The safety and hazards associated with spiro compounds can vary widely depending on their specific structure7. However, specific safety and hazard information for spiro[isochroman-1,4’-piperidin]-3-one are not readily available in the current literature.
Direcciones Futuras
Spiro compounds have attracted significant interest in medicinal chemistry due to their numerous biological activities8. However, specific future directions for spiro[isochroman-1,4’-piperidin]-3-one are not readily available in the current literature.
Please note that this analysis is based on the available data and may not be exhaustive. For more detailed information, it is recommended to refer to specific scientific literature or conduct further research.
Propiedades
IUPAC Name |
spiro[4H-isochromene-1,4'-piperidine]-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-12-9-10-3-1-2-4-11(10)13(16-12)5-7-14-8-6-13/h1-4,14H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWQMWXINXCTRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3CC(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627357 |
Source


|
| Record name | Spiro[2-benzopyran-1,4'-piperidin]-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[isochroman-1,4'-piperidin]-3-one | |
CAS RN |
252002-14-5 |
Source


|
| Record name | Spiro[2-benzopyran-1,4'-piperidin]-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine](/img/structure/B1322527.png)



![1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B1322541.png)


![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)

![4,7-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1322554.png)
